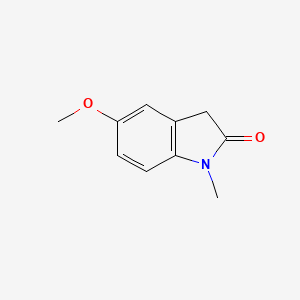
5-Methoxy-1-methylindolin-2-one
Vue d'ensemble
Description
“5-Methoxy-1-methylindolin-2-one” is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indole derivatives are known to participate in various chemical reactions. For instance, they can undergo condensation reactions to form indolylquinoxalines .
Applications De Recherche Scientifique
Anticancer Properties and Tubulin Polymerization Inhibition
5-Methoxy-1-methylindolin-2-one derivatives have been studied for their potential as anticancer agents. Research indicates these compounds inhibit tubulin polymerization, a mechanism integral to cancer cell growth and division. Methoxy-substituted 3-formyl-2-phenylindoles, for instance, have shown effective disruption of microtubule assembly in cancer cells, drawing parallels to the action of colchicine, a known antimitotic drug (Gastpar et al., 1998). Similarly, 4-(N-Cycloamino)phenylquinazolines, which include a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, have been developed and evaluated for their cytotoxicity and tubulin inhibition properties, demonstrating significant potential as tubulin-polymerization inhibitors (Wang et al., 2014).
Applications in Fluorescence and Chemosensors
Derivatives of this compound have been employed in the development of fluorescence-based chemosensors. For example, a 5-methoxy isatin-appended rhodamine dye demonstrates high sensitivity and selectivity towards Al3+ ions, showing potential for application in various analytical and environmental monitoring contexts (Dhara et al., 2014). Another example is 6-methoxy-4-quinolone, a fluorophore derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence in a wide pH range and has been used as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Neurochemical Studies and Potential Therapeutic Applications
This compound derivatives have been explored in the context of neurochemical research and potential therapeutic applications. Studies include the exploration of compounds like 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502), a novel serotonin receptor antagonist with potential for treating cognitive disorders (Nirogi et al., 2017).
Drug Synthesis and Chemical Process Optimization
In the realm of chemical synthesis, this compound has been a focus in the development of efficient synthesis methods for key intermediates in drug discoveries. For example, efforts have been made to optimize the synthesis process of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug development, by introducing telescoping processes and improving yield and purity (Nishimura & Saitoh, 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-9-4-3-8(13-2)5-7(9)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGOFNUARFVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251976 | |
| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7699-22-1 | |
| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





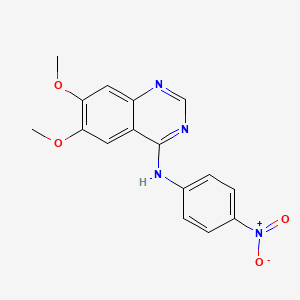
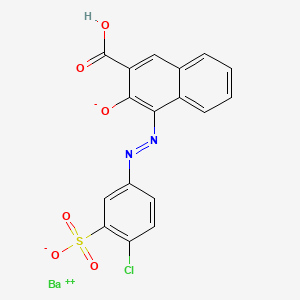
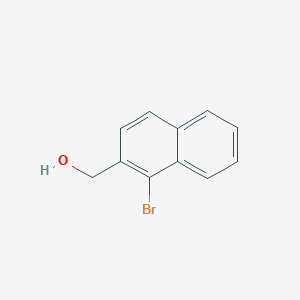
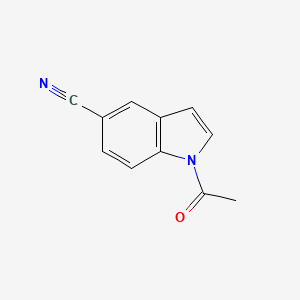
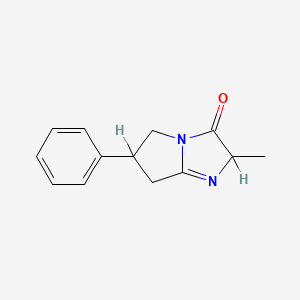
![2H-pyrano[2,3-c]pyridine](/img/structure/B3357956.png)
![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)
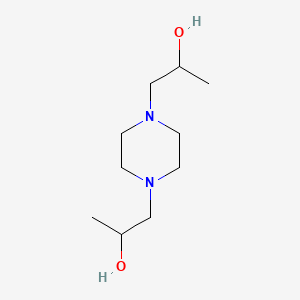
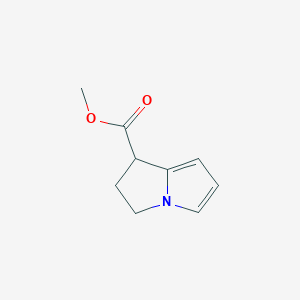
![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3357986.png)
![(6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B3357987.png)
![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)